molecular formula C11H24O2 B1581215 7-Methoxy-3,7-dimethyloctan-2-ol CAS No. 41890-92-0

7-Methoxy-3,7-dimethyloctan-2-ol

Cat. No.: B1581215
CAS No.: 41890-92-0
M. Wt: 188.31 g/mol
InChI Key: ZJVRYPHKSDHLTC-UHFFFAOYSA-N
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Description

7-Methoxy-3,7-dimethyloctan-2-ol is a clear, almost colorless liquid with a sandalwood odor, which has a floral, woody note.

Biochemical Analysis

Biochemical Properties

7-Methoxy-3,7-dimethyloctan-2-ol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to act as an antioxidant, anti-aging agent, and matrix metalloproteinase inhibitor . The compound interacts with enzymes such as Raney nickel and triethylamine during its synthesis . These interactions are crucial for its stability and effectiveness in biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as an antioxidant and anti-aging agent . The compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins . This inhibition helps in maintaining cellular integrity and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits matrix metalloproteinases, thereby preventing the degradation of extracellular matrix proteins . This inhibition is crucial for maintaining the structural integrity of tissues and preventing aging-related cellular damage. The compound also interacts with enzymes such as Raney nickel and triethylamine during its synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its stability and effectiveness can be influenced by factors such as temperature and pH. Long-term studies have shown that the compound maintains its antioxidant and anti-aging properties over extended periods . Degradation can occur under extreme conditions, affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-aging properties . At high doses, it can cause toxic or adverse effects, including skin irritation and respiratory issues . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Raney nickel and triethylamine during its synthesis . The compound’s metabolism involves its conversion into various intermediates, which are further processed by cellular enzymes. These metabolic pathways are crucial for the compound’s stability and effectiveness in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and molecular weight . These interactions are essential for the compound’s efficacy in biochemical applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its function as an antioxidant and anti-aging agent.

Preparation Methods

7-Methoxy-3,7-dimethyloctan-2-ol is synthesized through a multi-step process:

Chemical Reactions Analysis

7-Methoxy-3,7-dimethyloctan-2-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrochloric acid, methanol, Raney nickel, and triethylamine. Major products formed from these reactions include various alcohols, ketones, and aldehydes .

Scientific Research Applications

7-Methoxy-3,7-dimethyloctan-2-ol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 7-Methoxy-3,7-dimethyloctan-2-ol involves its interaction with olfactory receptors due to its distinct sandalwood odor. The methoxy and hydroxyl groups play a crucial role in binding to these receptors, eliciting a sensory response. The molecular targets include specific olfactory receptors in the nasal epithelium, which are part of the olfactory signaling pathway .

Comparison with Similar Compounds

7-Methoxy-3,7-dimethyloctan-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of methoxy and hydroxyl groups, which contribute to its distinct odor and chemical properties.

Properties

IUPAC Name

7-methoxy-3,7-dimethyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-9(10(2)12)7-6-8-11(3,4)13-5/h9-10,12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVRYPHKSDHLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052090
Record name 7-Methoxy-3,7-dimethyloctan-2-ol
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Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41890-92-0
Record name 3,7-Dimethyl-7-methoxy-2-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41890-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methoxytrimethylheptanol
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Record name 2-Octanol, 7-methoxy-3,7-dimethyl-
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Record name 7-Methoxy-3,7-dimethyloctan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3,7-dimethyloctan-2-ol
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Record name METHOXYTRIMETHYLHEPTANOL
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Synthesis routes and methods

Procedure details

A solution of 186 g, 7, 8-epoxy-2-methoxy-2, 6-dimethyloctane and 5 g sodium carbonate in 100 ccs isopropanol was hydrogenated in the presence of 2 g Raney nickel at 120°C and 150 psi hydrogen pressure over 16 hours. The product was filtered and fractionally distilled to give 75 g methoxy-citronellol and 105 g methoxyelgenol. (R=Methyl). Methoxyelgenol has a marked long lasting sandalwood odour with rose undertones.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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